Fustin

説明

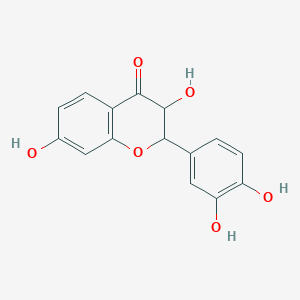

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPUYFWZXZMIE-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871986, DTXSID401136309 | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-36-9, 20725-03-5 | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fustin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fustin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fustin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fustin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fustin, a flavanonol found in the heartwood of Rhus verniciflua Stokes, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Through a detailed examination of key experimental findings, this document elucidates the signaling pathways and cellular processes modulated by this compound, presenting quantitative data and detailed experimental protocols to support further research and drug development endeavors.

Core Mechanisms of Action

This compound exerts its therapeutic potential through a multi-faceted approach, primarily targeting pathways involved in oxidative stress, inflammation, and cancer cell proliferation.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by modulating the levels of key endogenous antioxidant enzymes and reducing markers of oxidative stress. In a preclinical model of Huntington's disease using 3-nitropropionic acid (3-NPA)-treated rats, oral administration of this compound at doses of 50 and 100 mg/kg for 22 days resulted in a significant restoration of antioxidant enzyme levels.[1]

Table 1: Effect of this compound on Oxidative Stress Markers in 3-NPA-Treated Rats [1]

| Marker | 3-NPA Control Group | This compound (50 mg/kg) Treated | This compound (100 mg/kg) Treated |

| Malondialdehyde (MDA) | Significantly elevated | Significantly reduced | Significantly reduced |

| Superoxide Dismutase (SOD) | Significantly reduced | Significantly restored | Significantly restored |

| Catalase (CAT) | Significantly reduced | Significantly restored | Significantly restored |

| Reduced Glutathione (GSH) | Significantly reduced | Significantly restored | Significantly restored |

Data presented as significant changes relative to the control group (p < 0.001).

This potent antioxidant activity suggests that this compound can mitigate cellular damage caused by reactive oxygen species (ROS), a key pathological factor in numerous diseases.

Anti-inflammatory Response

This compound exhibits robust anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines. In a rat model of adjuvant-induced arthritis, this compound treatment (50 and 100 mg/kg for 21 days) significantly mitigated the inflammatory response.[2] This was evidenced by a marked reduction in the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels [2]

| Cytokine | Adjuvant-Induced Arthritis Control | This compound (50 mg/kg) Treated | This compound (100 mg/kg) Treated |

| TNF-α | Significantly elevated | Significantly reduced | Significantly reduced |

| IL-1β | Significantly elevated | Significantly reduced | Significantly reduced |

| IL-6 | Significantly elevated | Significantly reduced | Significantly reduced |

Data presented as significant changes relative to the control group.

The ability of this compound to modulate these critical inflammatory mediators highlights its potential as a therapeutic agent for inflammatory disorders.

Neuroprotective Effects

Beyond its antioxidant and anti-inflammatory actions in the central nervous system, this compound also modulates neurotransmitter levels, contributing to its neuroprotective profile. In the 3-NPA-induced Huntington's disease model, this compound treatment (50 and 100 mg/kg for 22 days) effectively restored the balance of the neurotransmitters gamma-aminobutyric acid (GABA) and glutamate.[1]

Table 3: Effect of this compound on Neurotransmitter Levels in 3-NPA-Treated Rats [1]

| Neurotransmitter | 3-NPA Control Group | This compound (100 mg/kg) Treated |

| GABA | Significantly decreased | Significantly restored |

| Glutamate | Significantly increased | Significantly decreased |

Data presented as significant changes relative to the control group (p < 0.001).

By mitigating excitotoxicity and restoring inhibitory neurotransmission, this compound demonstrates potential for the management of neurodegenerative diseases.

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Its mechanism involves the induction of apoptosis and the modulation of genes critical for cell cycle control and proliferation.

In a study on triple-negative breast cancer cells (MDA-MB-231), this compound exhibited a significant cytostatic effect with a half-maximal inhibitory concentration (IC50) of 56.02 µg/mL. Furthermore, it demonstrated activity against colon cancer cells with an IC50 of 78.07 µg/mL. The anticancer action of this compound in MDA-MB-231 cells is associated with the induction of both early and late-stage apoptosis.

In melanoma, this compound has been shown to suppress cell growth through a cAMP/PKA-dependent mechanism. This involves changes in the actin cytoskeleton and modulation of myosin light chain phosphorylation.

Signaling Pathways Modulated by this compound

This compound's diverse biological effects are orchestrated through its interaction with several key signaling pathways.

cAMP/PKA Signaling Pathway in Melanoma

In B16 melanoma cells, this compound's anti-proliferative effect is mediated through the cAMP/PKA signaling pathway. This leads to conformational changes in the actin structure and suppressed phosphorylation of myosin regulatory light chain 2 (MLC2), a crucial regulator of the actin cytoskeleton.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to investigate the mechanism of action of this compound.

In Vitro Anticancer Activity Assessment

Cell Lines:

-

Human triple-negative breast cancer cell line: MDA-MB-231

-

Murine melanoma cell line: B16

Methodology: MTT Assay for Cell Viability

-

Seed cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for designated time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Methodology: Wound Healing Assay for Cell Migration

-

Grow a confluent monolayer of cells in a culture plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and debris.

-

Treat the cells with this compound or a vehicle control.

-

Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

In Vivo Neuroprotective and Anti-inflammatory Studies

Animal Model:

-

Male Wistar rats or other appropriate rodent models.

Induction of Pathology:

-

Huntington's Disease Model: Intraperitoneal injection of 3-nitropropionic acid (3-NPA).[1]

-

Arthritis Model: Subcutaneous injection of Complete Freund's Adjuvant (CFA).[2]

Treatment Protocol:

-

Administer this compound orally at specified doses (e.g., 50 and 100 mg/kg body weight) for a defined period (e.g., 21 or 22 days).[1][2]

Biochemical Analysis:

-

Collect blood and/or brain tissue samples at the end of the treatment period.

-

Prepare serum or tissue homogenates for analysis.

-

Oxidative Stress Markers: Measure the levels of MDA, SOD, CAT, and GSH using commercially available assay kits and a spectrophotometer.

-

Inflammatory Cytokines: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Neurotransmitters: Analyze the levels of GABA and glutamate in brain tissue homogenates using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

This compound exhibits a compelling and diverse mechanism of action, encompassing antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Its ability to modulate key signaling pathways and cellular processes underscores its significant therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research.

Further in-depth studies are warranted to:

-

Elucidate the precise molecular targets of this compound.

-

Conduct comprehensive pharmacokinetic and pharmacodynamic profiling.

-

Explore the synergistic effects of this compound with existing therapeutic agents.

-

Perform rigorous preclinical and clinical trials to validate its efficacy and safety in various disease models.

This technical guide serves as a valuable resource for the scientific community to accelerate the translation of this compound from a promising natural compound to a novel therapeutic agent.

References

- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Fustin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fustin, a flavonoid belonging to the flavonol group, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data from various in vitro and in vivo studies. It details the experimental protocols for key assays and visualizes the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

This compound, also known as Fisetin (3,3′,4′,7-tetrahydroxyflavone), is naturally found in various fruits and vegetables, including strawberries, apples, and onions.[1] Its antioxidant capabilities are attributed to its chemical structure, which enables it to act through multiple mechanisms, including direct free radical scavenging, metal ion chelation, and modulation of intracellular antioxidant defense systems.[2][3]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various standardized assays. The following tables summarize the key findings, providing a comparative overview of its efficacy.

| Assay | Parameter | Value for this compound (Fisetin) | Reference Compound | Reference |

| DPPH Radical Scavenging | IC50 | 9.69 ± 0.53 µM | - | [4][5] |

| ABTS Radical Scavenging | IC50 | 2.43 ± 0.14 µM | - | [4][5] |

| Hydroxyl Radical (•OH) Scavenging | IC50 | 47.41 ± 4.50 µM | Trolox (41.84 ± 9.55 µM) | [5] |

| Superoxide Radical (•O2-) Scavenging | IC50 | 34.05 ± 0.87 µM | - | [4][5] |

| Ferric Reducing Antioxidant Power (FRAP) | Relative Activity | 2.52 times more active than Trolox | Trolox | [2] |

| Copper (Cu2+) Reducing Power | IC50 | 1.49 ± 0.16 µM | - | [4][5] |

Table 1: In Vitro Antioxidant Activity of this compound (Fisetin)

| Biomarker | Effect of this compound Administration | Model System | Reference |

| Superoxide Dismutase (SOD) | Increased activity | Rodent models of oxidative stress | [6][7] |

| Catalase (CAT) | Increased activity | Rodent models of oxidative stress | [6][7] |

| Glutathione (GSH) | Increased levels | Rodent models of oxidative stress | [6][7] |

| Malondialdehyde (MDA) | Decreased levels (indicating reduced lipid peroxidation) | Rodent models of oxidative stress | [6][7] |

Table 2: In Vivo Antioxidant Effects of this compound

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several key mechanisms:

-

Direct Free Radical Scavenging: The polyphenolic structure of this compound, particularly the presence of multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS), including hydroxyl and superoxide radicals.[4][5][8] This direct scavenging activity breaks the chain reactions of oxidation.[9]

-

Metal Ion Chelation: this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[10][11][12] By binding these metal ions, this compound prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.[13] The 3-hydroxyl-4-carbonyl group and the catechol group in the B ring are considered the primary sites for metal chelation.[14][15]

-

Modulation of Cellular Antioxidant Pathways: this compound can upregulate the endogenous antioxidant defense system by activating key signaling pathways.

-

Nrf2-ARE Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can promote the dissociation of Nrf2 from Keap1, leading to Nrf2 translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of enzymes like heme oxygenase-1 (HO-1), SOD, CAT, and glutathione S-transferases (GSTs).[3][16]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also involved in this compound's antioxidant activity. This compound can modulate the activity of MAPK subfamilies, including ERK, JNK, and p38, which in turn can influence the expression of antioxidant enzymes and cellular responses to oxidative stress.[2]

-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate or cuvettes, add a specific volume of each this compound dilution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Nrf2 Nuclear Translocation Assay (Western Blot)

-

Principle: This protocol details the detection of Nrf2 protein in the nuclear fraction of cells treated with this compound, indicating its activation and translocation.

-

Cell Culture and Treatment:

-

Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) or a vehicle control (DMSO) for a specified time (e.g., 6 hours).[17]

-

-

Nuclear and Cytoplasmic Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves a series of centrifugation steps with different lysis buffers to separate the cytoplasmic and nuclear fractions.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. A primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) should also be used to confirm the purity of the fractions.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Assessment of Antioxidant Enzymes and Lipid Peroxidation

-

Principle: This protocol describes the measurement of key antioxidant enzyme activities (SOD, CAT, GSH) and a marker of lipid peroxidation (MDA) in tissue homogenates from animals treated with this compound.

-

Animal Model and Treatment:

-

Use a suitable animal model of oxidative stress (e.g., rats or mice treated with an inducing agent like carbon tetrachloride or streptozotocin).[6][7]

-

Divide the animals into groups: a control group, a stress-induced group, and stress-induced groups treated with different doses of this compound (e.g., 50 and 100 mg/kg body weight, administered orally for a specified period).[7]

-

-

Tissue Homogenate Preparation:

-

At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., liver, kidney, or brain).

-

Homogenize the tissues in ice-cold buffer (e.g., phosphate buffer) and centrifuge to obtain the supernatant for biochemical analysis.

-

-

Biochemical Assays:

-

Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit based on the inhibition of a reaction that produces a colored product (e.g., the reduction of nitroblue tetrazolium).

-

Catalase (CAT) Activity: Determine CAT activity by measuring the rate of decomposition of hydrogen peroxide (H₂O₂), which can be monitored spectrophotometrically at 240 nm.

-

Glutathione (GSH) Level: Quantify GSH levels using a method based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product measured at 412 nm.

-

Malondialdehyde (MDA) Level (Lipid Peroxidation): Measure MDA levels using the thiobarbituric acid reactive substances (TBARS) assay. This involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored adduct, which is measured spectrophotometrically at around 532 nm.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the antioxidant properties of this compound.

Figure 1: Overview of this compound's Antioxidant Mechanisms.

Figure 2: this compound-Mediated Activation of the Nrf2 Signaling Pathway.

Figure 3: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is a promising natural flavonoid with multifaceted antioxidant properties. Its ability to directly scavenge free radicals, chelate pro-oxidant metal ions, and, perhaps most significantly, upregulate the body's own antioxidant defenses through the activation of the Nrf2 signaling pathway makes it a compelling candidate for further research and development. The data and protocols presented in this guide offer a solid foundation for scientists and drug development professionals exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies. Further investigation into its bioavailability and clinical efficacy is warranted to fully realize its health benefits.

References

- 1. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. researchgate.net [researchgate.net]

- 4. Fisetin Protects DNA Against Oxidative Damage and Its Possible Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fisetin Protects DNA Against Oxidative Damage and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity [mdpi.com]

- 10. Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of the Neuroprotective and Anti-inflammatory Activities of the Flavonol Fisetin by the Transition Metals Iron and Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative spectroscopic and mechanistic study of chelation properties of fisetin with iron in aqueous buffered solutions. Implications on in vitroantioxidant activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fustin in Attenuating Learning Impairment: A Technical Guide

An In-depth Examination of the Preclinical Evidence, Mechanisms of Action, and Methodologies for the Flavonoid Fustin and its Analogue, Fisetin

Introduction

The increasing prevalence of age-related cognitive decline and neurodegenerative diseases has spurred significant research into novel therapeutic agents that can mitigate learning and memory impairments. Among the promising candidates are flavonoids, a class of polyphenolic compounds found in various fruits and vegetables. This technical guide focuses on the flavanonol this compound, also known as dihydrofisetin, and its closely related flavonol analogue, fisetin. While research on this compound is emerging, fisetin has been more extensively studied for its neuroprotective and cognitive-enhancing properties. This document provides a comprehensive overview of the current preclinical evidence for this compound's role in attenuating learning-associated deficits, its proposed mechanisms of action, and detailed experimental protocols from key studies. To offer a broader context and richer understanding, comparative data and mechanistic insights from studies on the more widely researched fisetin are also included. This guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

This compound: Preclinical Evidence and Mechanism of Action

Emerging research suggests that this compound possesses neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory effects. A key study by Ahmad et al. (2022) investigated the neuroprotective potential of this compound in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA), a mitochondrial toxin known to cause neurodegeneration and motor deficits. While this model does not directly assess learning impairment in the classical sense, the observed improvements in motor function and various biochemical markers are indicative of a broader neuroprotective effect that could translate to cognitive benefits.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from the study by Ahmad et al. (2022), demonstrating the effects of this compound on behavioral and biochemical parameters in a 3-NPA-induced rat model of Huntington's disease.

Table 1: Effect of this compound on Behavioral Parameters

| Behavioral Test | Control (Sham) | 3-NPA | This compound (50 mg/kg) + 3-NPA | This compound (100 mg/kg) + 3-NPA |

| Beam Walk Test (Time in sec) | 3.2 ± 0.18 | 10.8 ± 0.48 | 7.1 ± 0.35 | 4.5 ± 0.22** |

| Rotarod Test (Fall Latency in sec) | 168.2 ± 5.3 | 45.3 ± 2.8 | 89.7 ± 4.1 | 135.6 ± 6.2 |

| Grip Strength Test (Score) | 4.8 ± 0.15 | 1.9 ± 0.11 | 3.2 ± 0.14* | 4.1 ± 0.18 |

*p < 0.05, **p < 0.001 vs. 3-NPA group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Brain Biochemical Markers

| Biochemical Marker | Control (Sham) | 3-NPA | This compound (50 mg/kg) + 3-NPA | This compound (100 mg/kg) + 3-NPA |

| MDA (nmol/mg protein) | 0.82 ± 0.04 | 2.15 ± 0.11 | 1.48 ± 0.07 | 1.05 ± 0.05** |

| GSH (µmol/mg protein) | 15.6 ± 0.78 | 6.2 ± 0.31 | 9.8 ± 0.49 | 13.1 ± 0.65 |

| SOD (U/mg protein) | 12.4 ± 0.62 | 5.1 ± 0.25 | 8.2 ± 0.41* | 10.9 ± 0.54 |

| CAT (U/mg protein) | 18.2 ± 0.91 | 8.5 ± 0.42 | 12.7 ± 0.63 | 16.3 ± 0.81** |

| GABA (ng/mg protein) | 2.85 ± 0.14 | 1.12 ± 0.06 | 1.89 ± 0.09 | 2.43 ± 0.12 |

| Glutamate (µg/mg protein) | 4.2 ± 0.21 | 9.8 ± 0.49 | 6.7 ± 0.33* | 5.1 ± 0.25 |

| BDNF (pg/mg protein) | 285.4 ± 14.3 | 112.7 ± 5.6 | 198.5 ± 9.9 | 254.1 ± 12.7** |

| Nitrite (µmol/L) | 1.5 ± 0.07 | 4.2 ± 0.21 | 2.8 ± 0.14 | 1.9 ± 0.09 |

| TNF-α (pg/mg protein) | 35.2 ± 1.8 | 89.6 ± 4.5 | 61.3 ± 3.1* | 42.8 ± 2.1 |

| IL-1β (pg/mg protein) | 28.7 ± 1.4 | 75.4 ± 3.8 | 52.1 ± 2.6 | 34.9 ± 1.7** |

| COX-2 (ng/mg protein) | 1.2 ± 0.06 | 3.8 ± 0.19 | 2.5 ± 0.12 | 1.6 ± 0.08** |

*p < 0.05, **p < 0.001 vs. 3-NPA group. Data are presented as mean ± SEM.

Experimental Protocol: 3-NPA-Induced Huntington's Disease Model

The following protocol is a detailed description of the methodology used by Ahmad et al. (2022) to induce a Huntington's-like pathology in rats and assess the neuroprotective effects of this compound.

-

Animals: Male Wistar rats (200-250g) were used.

-

Induction of Neurotoxicity: 3-Nitropropionic acid (3-NPA) was administered intraperitoneally (i.p.) at a dose of 10 mg/kg for 21 consecutive days.

-

Treatment Groups:

-

Sham Control: Received normal saline.

-

3-NPA Control: Received 3-NPA (10 mg/kg, i.p.).

-

This compound Treatment Groups: Received this compound orally (50 or 100 mg/kg) one hour before each 3-NPA injection.

-

-

Behavioral Assessments:

-

Beam Walk Test: Assessed motor coordination and balance by measuring the time taken to traverse a narrow wooden beam.

-

Rotarod Test: Evaluated motor coordination and balance by measuring the latency to fall from a rotating rod.

-

Grip Strength Test: Measured forelimb muscle strength.

-

-

Biochemical Analysis:

-

At the end of the 21-day treatment period, animals were euthanized, and brain tissues (striatum and cortex) were collected.

-

Homogenates were prepared for the quantification of malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), gamma-aminobutyric acid (GABA), glutamate, brain-derived neurotrophic factor (BDNF), nitrite, tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and cyclooxygenase-2 (COX-2) using standard spectrophotometric and ELISA-based assays.

-

Proposed Mechanism of Action for this compound

The data from Ahmad et al. (2022) strongly suggest that this compound's neuroprotective effects are mediated through its antioxidant and anti-inflammatory properties. The administration of 3-NPA leads to mitochondrial dysfunction and oxidative stress, as evidenced by increased MDA (a marker of lipid peroxidation) and depleted endogenous antioxidants (GSH, SOD, CAT). This compound treatment dose-dependently reversed these changes, indicating its potent antioxidant activity.

Furthermore, 3-NPA induced a neuroinflammatory response, characterized by elevated levels of pro-inflammatory cytokines (TNF-α, IL-1β) and the inflammatory enzyme COX-2. This compound administration significantly attenuated this inflammatory cascade. The restoration of neurotransmitter balance (GABA and glutamate) and the increase in BDNF levels by this compound further contribute to its neuroprotective profile.

Fustin chemical structure and properties

Fustin: A Comprehensive Technical Guide

Introduction

This compound, also known as dihydrofisetin, is a flavanonol, a type of flavonoid naturally occurring in various plants, including the lacquer tree (Toxicodendron vernicifluum) and young fustic (Cotinus coggygria).[1] As a member of the flavonoid family, this compound has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. This document provides an in-depth technical overview of this compound, covering its chemical structure, physicochemical properties, biological activities, and associated signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is structurally characterized as a dihydroflavonol. Unlike its counterpart fisetin, this compound lacks a double bond in the C-ring, which results in the presence of two stereocenters and consequently, four possible stereoisomers.[1] The racemic mixture, (±)-Fustin, is commonly studied.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Systematic IUPAC Name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | [1][2] |

| Common Names | Dihydrofisetin, 3,7,3',4'-Tetrahydroxyflavanone | [1][3][4] |

| CAS Number | 20725-03-5 ((±)-Form) | [3][4][5][6] |

| Molecular Formula | C₁₅H₁₂O₆ | [3][5][7][8] |

| Molecular Weight | 288.25 g/mol | [2][4][5][8] |

| Canonical SMILES | C1=CC(=C(C=C1[C@@H]2--INVALID-LINK--O)O)O | [2][8][9] |

| InChIKey | FNUPUYFWZXZMIE-LSDHHAIUSA-N | [2][8][9] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. It is generally soluble in organic solvents like DMSO, acetone, and ethyl acetate, but shows limited solubility in water.[3][10]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Melting Point | 226-228 °C ((±)-Form) | [4][5][6][11] |

| Boiling Point | 644.2 ± 55.0 °C at 760 mmHg | [11] |

| XLogP3 | 1.3 | [2][8][12] |

| Hydrogen Bond Donor Count | 4 | [11][12] |

| Hydrogen Bond Acceptor Count | 6 | [11][12] |

| Topological Polar Surface Area | 107 Ų | [2][8][11] |

| Appearance | Powder | [13] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, positioning it as a compound of interest for addressing various pathological conditions.

-

Neuroprotective Effects: this compound has demonstrated protective effects against neuronal cell death induced by toxins like 6-hydroxydopamine.[1] In preclinical models of Alzheimer's disease, this compound attenuates learning impairments induced by amyloid-β (1-42).[3][14] It achieves this by increasing acetylcholine levels and choline acetyltransferase (ChAT) activity while decreasing acetylcholinesterase (AChE) activity.[14]

-

Anticancer Activity: Research indicates that this compound can synergistically enhance the anticancer effects of other compounds. For instance, it potentiates the pro-apoptotic effect of epigallocatechin-3-O-gallate (EGCG) in multiple myeloma cells through the activation of the eNOS/cGMP signaling axis.[3][15] Furthermore, this compound has been shown to suppress the growth of melanoma cells both in vitro and in vivo via a cAMP/PKA-dependent mechanism.[16]

-

Antidiabetic Properties: In animal models of streptozotocin-induced diabetes, this compound administration (50 and 100 mg/kg) helps to control hyperglycemia and reduces serum levels of total cholesterol, triglycerides, and the oxidative stress marker malondialdehyde (MDA).[3] It also shows potential in mitigating cognitive impairments associated with diabetes by inhibiting oxidative free radicals and inflammatory cytokines in the brain.[17]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

eNOS/cGMP Pathway in Multiple Myeloma

In multiple myeloma cells, this compound enhances the anticancer activity of EGCG by activating the endothelial nitric oxide synthase (eNOS)/cyclic guanosine monophosphate (cGMP) pathway, leading to apoptosis.

cAMP/PKA Pathway in Melanoma

This compound suppresses melanoma cell growth by activating a pathway involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which ultimately leads to changes in the cell's actin cytoskeleton.

Experimental Protocols and Workflows

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols synthesized from published studies on this compound.

In Vivo Assessment of Neuroprotective Effects

This protocol outlines a general procedure for evaluating this compound's efficacy in a mouse model of amyloid-β induced cognitive impairment, based on methodologies described in the literature.[14]

-

Animal Model: Male C57BL/6 mice are used. Cognitive impairment is induced by intracerebroventricular (ICV) injection of amyloid-β (1-42) oligomers.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at doses of 50 mg/kg and 100 mg/kg daily for a period of 11-35 days.[14][17] A vehicle control group and a sham-operated group are included.

-

Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris Water Maze (for spatial memory) and Passive Avoidance tests (for non-spatial memory).

-

Biochemical Analysis: Following the behavioral tests, animals are euthanized, and brain tissues (hippocampus and cerebral cortex) are collected. Tissues are homogenized and analyzed for:

-

Gene Expression Analysis: RNA is extracted from brain tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of genes such as ChAT, AChE, and muscarinic receptors.[14]

In Vitro Cell Viability and Apoptosis Assay

This protocol describes a general method for assessing the effect of this compound on cancer cell viability, as performed in studies on multiple myeloma.[3][15]

-

Cell Culture: Human multiple myeloma cell lines (e.g., U266) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded into 96-well plates. After 24 hours, they are treated with varying concentrations of this compound (e.g., 5 and 10 µM), EGCG, or a combination of both.[3] A vehicle-treated group (e.g., DMSO) serves as the control.

-

Viability Assay: After a specified incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a WST-8 assay. Absorbance is measured with a microplate reader.

-

Apoptosis Analysis: To confirm the mode of cell death, apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Western Blot Analysis: To investigate the mechanism, cells are lysed after treatment, and protein expression levels of key signaling molecules (e.g., phosphorylated eNOS, total eNOS) are determined by Western blotting.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H12O6 | CID 5317435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound [drugfuture.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. This compound, (-)- | C15H12O6 | CID 12310641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C15H12O6) [pubchemlite.lcsb.uni.lu]

- 10. CAS 20725-03-5: (±)-Fustin | CymitQuimica [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. Phytochemical: this compound [caps.ncbs.res.in]

- 13. This compound - CD BioGlyco [bioglyco.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound, a Flavanonol, Synergically Potentiates the Anticancer Effect of Green Tea Catechin Epigallocatechin-3- O-Gallate with Activation of the eNOS/cGMP Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Inhibits Oxidative Free Radicals and Inflammatory Cytokines in Cerebral Cortex and Hippocampus and Protects Cognitive Impairment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Fustin and its Effect on Beta-Amyloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the flavonoid Fustin and its effects related to beta-amyloid (Aβ) pathology, a key hallmark of Alzheimer's disease. The information presented is primarily derived from preclinical research, with a focus on elucidating its mechanism of action, experimental validation, and potential therapeutic implications.

Executive Summary

Beta-amyloid aggregation and subsequent neurotoxicity are central to the pathogenesis of Alzheimer's disease. Research into natural compounds that can mitigate these effects is a promising area of therapeutic development. This compound, a flavonoid, has been identified as a compound of interest. Preclinical studies indicate that this compound does not primarily act by directly inhibiting beta-amyloid aggregation but rather by protecting neurons from Aβ-induced toxicity and ameliorating cognitive deficits. The primary mechanism of action appears to be the modulation of the muscarinic M1 receptor-mediated ERK/CREB/BDNF signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory. This document synthesizes the available data, details the experimental protocols used to evaluate this compound's efficacy, and visualizes the key pathways and workflows.

Proposed Mechanism of Action: Signaling Pathways

The neuroprotective effects of this compound against beta-amyloid-induced toxicity are believed to be mediated through a specific signaling cascade. Beta-amyloid (1-42) is known to decrease the expression and binding activity of the muscarinic M1 receptor, a key receptor in learning and memory. This disruption impairs downstream signaling essential for neuronal health.

This compound appears to counteract this effect. Evidence suggests that this compound attenuates the Aβ(1-42)-induced decrease in M1 receptor expression and activity.[1][2] This restoration of M1 receptor function leads to the modulation of the extracellular signal-regulated kinase 1/2 (ERK 1/2) and cAMP response-element binding protein (CREB) phosphorylation.[1][2] CREB is a critical transcription factor that, once phosphorylated, promotes the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF).[1][2] The upregulation of BDNF supports neuronal survival, enhances synaptic function, and ultimately contributes to the attenuation of learning and memory impairments.[1][2] The effects of this compound were reportedly reversed by a muscarinic M1 receptor antagonist (dicyclomine) and a selective ERK inhibitor (SL327), confirming the critical role of this pathway.[1][2]

Data Presentation

The following table summarizes the observed effects of this compound in a preclinical model of beta-amyloid-induced learning impairment. The data is qualitative, based on the findings reported in the abstract of Jin et al., 2009.

| Parameter Assessed | Model System | Treatment Groups | Observed Effect of this compound | Reference |

| Behavioral Outcomes | ||||

| Conditioned Fear Behavior | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Significantly attenuated Aβ-induced impairment | [1][2] |

| Passive Avoidance Behavior | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Significantly attenuated Aβ-induced impairment | [1][2] |

| Cholinergic System Markers | ||||

| Acetylcholine (ACh) Levels | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Prevented Aβ-induced decrease | [1][2] |

| Choline Acetyltransferase (ChAT) Activity & Gene Expression | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Prevented Aβ-induced decrease | [1][2] |

| Acetylcholinesterase (AChE) Activity & Gene Expression | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Suppressed Aβ-induced increase | [1][2] |

| Signaling Pathway Components | ||||

| Muscarinic M1 Receptor Gene Expression & Binding Activity | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Attenuated Aβ-induced decrease | [1][2] |

| ERK 1/2 Phosphorylation | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Modulated (restored) levels | [1][2] |

| CREB Phosphorylation | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Modulated (restored) levels | [1][2] |

| BDNF Expression | Aβ(1-42)-injected Mice | Vehicle, Aβ(1-42), Aβ(1-42) + this compound | Modulated (restored) levels | [1][2] |

Experimental Protocols

The following sections detail standardized protocols for the key experiments cited in the evaluation of this compound's effects.

Disclaimer: The following protocols are representative methodologies. The precise parameters for the study on this compound by Jin et al. (2009) are not publicly available in full detail and may vary.

In Vivo Model: Aβ(1-42)-Induced Cognitive Impairment

-

Animal Model: Male ICR mice (or similar strain), typically 8-12 weeks old, are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Aβ(1-42) Preparation: Synthetic Aβ(1-42) peptide is prepared to form aggregated, neurotoxic oligomers. This is typically achieved by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and then resuspending in a physiological buffer (e.g., sterile phosphate-buffered saline, PBS). The solution is then incubated (e.g., at 37°C for 4-7 days) to allow for aggregation.

-

Stereotaxic Surgery: Mice are anesthetized (e.g., with ketamine/xylazine). Using a stereotaxic frame, a single intracerebroventricular (ICV) injection of the aggregated Aβ(1-42) solution (e.g., 3-5 µL containing 5-10 µg of peptide) is administered into a lateral ventricle. Control animals receive an equivalent volume of vehicle (e.g., PBS).

-

Drug Administration: this compound (dissolved in a suitable vehicle) is administered to the treatment group, typically via daily oral gavage or intraperitoneal injection, starting on the day of or the day after surgery and continuing throughout the behavioral testing period.

Behavioral Assays

This test assesses fear-motivated associative memory.

-

Apparatus: A shuttle box divided into two compartments: one brightly lit and one dark, connected by a guillotine door. The floor of the dark compartment is an electrifiable grid.

-

Acquisition Trial (Training):

-

A mouse is placed in the light compartment. After a brief acclimatization period (e.g., 60 seconds), the door to the dark compartment is opened.

-

Mice have an innate preference for dark environments and will typically enter the dark compartment.

-

Once the mouse fully enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

-

The mouse is then immediately removed and returned to its home cage.

-

-

Retention Trial (Testing):

-

24 hours after the acquisition trial, the mouse is again placed in the light compartment.

-

The door is opened, and the latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cutoff time (e.g., 300 seconds).

-

A longer step-through latency indicates better memory of the aversive stimulus.

-

This test assesses the ability to learn and remember an association between an environmental context and an aversive stimulus.

-

Apparatus: A conditioning chamber with a grid floor connected to a shock generator, equipped with a camera to monitor behavior (specifically, "freezing").

-

Conditioning Phase (Training):

-

The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).

-

An unconditioned stimulus (US), a mild foot shock (e.g., 0.7 mA for 2 seconds), is delivered.

-

This may be repeated 1-2 times with an interval in between (e.g., 1-2 minutes).

-

The mouse is removed from the chamber after a post-shock period.

-

-

Context Test Phase (Memory):

-

24 hours later, the mouse is returned to the same conditioning chamber (the context).

-

No shock is delivered.

-

Behavior is recorded for a set period (e.g., 5 minutes).

-

The primary measure is "freezing," defined as the complete absence of movement except for respiration. The percentage of time spent freezing is calculated. Increased freezing time indicates a stronger memory of the aversive context.

-

Biochemical Assays

This assay measures the activity of the enzyme that breaks down acetylcholine.

-

Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.5) and centrifuged. The resulting supernatant is used for the assay.

-

Assay Principle (Ellman's Method):

-

The assay is performed in a 96-well plate.

-

The supernatant is incubated with a reaction mixture containing acetylthiocholine (a substrate for AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

-

-

Measurement: The rate of color formation is measured kinetically by reading the absorbance at 412 nm over time using a microplate reader. AChE activity is proportional to the rate of absorbance increase.

This assay measures the activity of the enzyme that synthesizes acetylcholine.

-

Sample Preparation: Brain tissue is homogenized and centrifuged as described for the AChE assay.

-

Assay Principle (Radiometric or Colorimetric):

-

Colorimetric Method: The homogenate is incubated with choline and acetyl-Coenzyme A (acetyl-CoA).

-

ChAT in the sample synthesizes acetylcholine and Coenzyme A (CoA).

-

The produced CoA is then measured. In one common method, CoA reacts with a probe to generate a colored product measured at ~324 nm.

-

-

Measurement: The amount of product formed is quantified by measuring the absorbance at the appropriate wavelength. ChAT activity is calculated based on a standard curve and normalized to the protein content of the sample.

This assay quantifies the binding of ligands to the M1 receptor.

-

Membrane Preparation: Brain tissue (e.g., cortex) is homogenized in a buffer and subjected to centrifugation to isolate the cell membrane fraction, which contains the receptors.

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled M1-specific antagonist, such as [³H]pirenzepine, at various concentrations to determine total binding.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

-

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and the bound radioligand) but allow the unbound radioligand to pass through. The radioactivity retained on the filters is measured using a scintillation counter.

-

Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis of saturation binding data can be used to determine the receptor density (Bmax) and binding affinity (Kd).

General Experimental Workflow and Logic

The evaluation of a neuroprotective compound like this compound against Aβ toxicity typically follows a multi-stage process, starting from in vitro validation to in vivo behavioral and biochemical analysis.

References

Fustin in Traditional Medicine: A Technical Guide for Drug Discovery and Development

Abstract

Fustin, a flavanonol found in several medicinal plants, has a rich history of use in traditional medicine for treating a variety of ailments. This technical guide provides an in-depth overview of this compound, catering to researchers, scientists, and drug development professionals. It covers the traditional uses, chemical properties, and known biological activities of this compound, with a strong emphasis on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource to facilitate the scientific evaluation and potential therapeutic application of this compound.

Introduction

This compound, also known as dihydrofisetin, is a flavanonol, a type of flavonoid, predominantly found in the heartwood of plants such as the Eurasian smoketree (Cotinus coggygria) and the lacquer tree (Toxicodendron vernicifluum, formerly Rhus verniciflua).[1] These plants have been integral to traditional medicine systems in Europe and Asia for centuries.[2][3][4][5]

In traditional Korean medicine, Rhus verniciflua has been used to treat gastrointestinal diseases like gastritis, pain, cough, and bleeding.[2] Similarly, Cotinus coggygria has been a staple in Bulgarian folk medicine for its potent antioxidant and antibacterial effects, used for skin conditions, inflammation, and as a hemostatic agent.[3] this compound is one of the main active constituents responsible for the therapeutic properties of these plants.[2] This guide will delve into the scientific basis for these traditional uses by examining the chemical and biological properties of this compound.

Chemical Properties of this compound

This compound is a flavanonol with the chemical formula C15H12O6 and a molar mass of 288.25 g/mol .[6][7] Its structure is characterized by the absence of a double bond in the C-ring, which distinguishes it from the flavonol fisetin.[1] This structural feature results in two stereocenters, leading to four possible stereoisomers.[1]

| Property | Value | Source |

| IUPAC Name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | [1] |

| Molecular Formula | C15H12O6 | [6][7] |

| Molar Mass | 288.25 g/mol | [6][7] |

| CAS Number | 20725-03-5 | [1] |

| Synonyms | Dihydrofisetin, 3,7,3',4'-Tetrahydroxyflavanone | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. While research on this compound is not as extensive as on its analogue fisetin, the available data indicates its significant therapeutic potential.

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

| Assay | Compound | IC50 / Activity | Source |

| DPPH Radical Scavenging | This compound | Data not available | |

| Fisetin | ~10 µM | ||

| ABTS Radical Scavenging | This compound | Data not available | |

| Fisetin | ~5 µM | ||

| FRAP | This compound | Data not available | |

| Fisetin | Significant reducing power |

Anti-inflammatory Activity

This compound's anti-inflammatory properties are demonstrated by its ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide (NO), cyclooxygenases (COX), and lipoxygenases (LOX).

| Assay | Compound | IC50 / Activity | Source |

| NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | This compound | Data not available | |

| Fisetin | ~25 µM | ||

| COX-2 Inhibition | This compound | Data not available | |

| Fisetin | Potent inhibitor | ||

| 5-LOX Inhibition | This compound | Data not available | |

| Fisetin | IC50 ~2.5 µM | [8] |

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from damage. Studies have investigated its effects in various models of neurodegeneration.

| Assay / Model | Compound | Effect | Source |

| 6-hydroxydopamine-induced neuronal cell death | This compound | Protective effects | [1] |

| Scopolamine-induced memory impairment in rats | This compound | Attenuated memory impairment and neurodegeneration | [9] |

| 3-Nitropropionic acid-induced Huntington's-like symptoms in rats | This compound (50 and 100 mg/kg) | Restored memory function and modulated biochemical markers | [6] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | Compound | IC50 | Source |

| B16 Melanoma | This compound | Suppressed tumor growth in vitro and in vivo | [10] |

| MDA-MB-231 (Triple-negative breast cancer) | This compound | Induced apoptosis and necrosis, marked antimotility effect | [11] |

| Various human cancer cell lines | Fisetin | IC50 values ranging from 10-100 µM | [12] |

Note: Specific IC50 values for this compound against a wide range of cancer cell lines are limited in the available literature. Data for fisetin is included to highlight the potential of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and related flavonoids.

Extraction and Isolation of this compound

Source Material: Heartwood of Cotinus coggygria.[2]

Protocol:

-

Milling: Air-dry the heartwood and mill it into a fine powder.[2]

-

Extraction: Extract 1 kg of the wood powder three times with 10 L of a methylene chloride/methanol (1:1) mixture for 24 hours at room temperature. Combine the extracts.[2]

-

Evaporation: Evaporate the solvent to obtain the crude extract.[2]

-

Column Chromatography (CC): Fractionate the crude extract using a silica gel column with a methylene chloride-methanol gradient solvent system, gradually increasing the methanol content.[2]

-

Fraction Screening: Monitor the fractions using analytical Thin Layer Chromatography (TLC). Combine fractions with similar retardation factor (Rf) values.[2]

-

HPLC Purification: Further purify the this compound-rich fractions using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.[2]

-

Structure Elucidation: Confirm the structure of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Antioxidant Activity Assays

Protocol:

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., ethanol or methanol).

-

In a 96-well plate, add 100 µL of appropriately diluted this compound samples.[2]

-

Prepare a 600 µM DPPH radical solution in 100% ethanol.[2]

-

Add 100 µL of the DPPH solution to each well.[2]

-

Mix and incubate the plate in the dark for 30 minutes at room temperature.[2]

-

Measure the absorbance at 517 nm using a microplate reader.[2]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol:

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio.[3]

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of the test sample (this compound) to 300 µL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.[3]

-

Prepare a standard curve using a known concentration of FeSO4·7H2O.

-

Express the results as µM Fe(II) equivalents or as an IC50 value.

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

Cell Line: RAW 264.7 murine macrophage cells.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a standard curve of sodium nitrite to determine the nitrite concentration.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Anticancer Assay: Cell Viability (MTT Assay)

Cell Lines: A panel of human cancer cell lines (e.g., B16 melanoma, MDA-MB-231).

Protocol:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. While direct studies on this compound are emerging, much of our understanding is extrapolated from research on the closely related flavonoid, fisetin.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in cancer. Fisetin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[1] It is plausible that this compound exerts similar effects.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Fisetin has been shown to modulate the MAPK pathway, which can contribute to its neuroprotective and anticancer effects.[13]

References

- 1. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Antioxidant Capacity Assay Kit (FRAP) - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fisetin Protects PC12 Cells from Tunicamycin-Mediated Cell Death via Reactive Oxygen Species Scavenging and Modulation of Nrf2-Driven Gene Expression, SIRT1 and MAPK Signaling in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation of Fustin from Cotinus coggygria

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fustin, a flavanonol found predominantly in the heartwood of Cotinus coggygria (Eurasian smoketree), has garnered significant interest for its diverse pharmacological properties.[1][2] As a member of the flavonoid family, this compound exhibits potent antioxidant, anti-inflammatory, and antiproliferative activities.[1][3] Research has highlighted its potential as a therapeutic agent, particularly in oncology, where it has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][4] These application notes provide a comprehensive overview and detailed protocols for the efficient isolation and purification of this compound from Cotinus coggygria, offering a foundation for further research and drug development.

Data Presentation

The isolation of this compound from Cotinus coggygria yields varying quantities depending on the extraction and purification methodology. The following tables summarize key quantitative data from published studies.

Table 1: Quantitative Yield and Purity of this compound from Cotinus coggygria Heartwood

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 1 kg dried, powdered heartwood | [5][6] |

| Crude Extract Yield | 76 g | [5][6] |

| Final Pure this compound Yield | 1.01 g | [5][6] |

| Purity | ≥98% |[5] |

Table 2: Relative Abundance of this compound in Different Cotinus coggygria Heartwood Extracts

| Extraction Solvent | This compound Content (% of Extract) | Reference |

|---|---|---|

| Water | 24.8% ± 1.0% | [7][8] |

| Ethanol | 22.1% ± 0.8% | [7][8] |

| Methylene Chloride/Methanol (1:1) | 19.2% ± 0.8% |[7][8] |

Table 3: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | 56.02 | [2][9] |

| Colon 26 | Colon Cancer | 78.07 | [2][9] |

| MCF7 | Breast Cancer | 187.8 |[2][9] |

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol details a robust method for isolating high-purity this compound from Cotinus coggygria heartwood, combining solvent extraction, column chromatography, and semi-preparative HPLC.

1. Plant Material Preparation

-

Obtain heartwood from Cotinus coggygria.

-

Air-dry the heartwood to reduce moisture content.

-

Mill the dried heartwood into a fine powder to increase the surface area for extraction.[5][6]

2. Solvent Extraction

-

Macerate 1 kg of the powdered heartwood in 10 L of a methylene chloride/methanol (1:1 v/v) solvent mixture.[5][6]

-

Allow the extraction to proceed for 24 hours at room temperature with occasional stirring.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[5][6]

-

Combine the filtrates from all three extractions.

-

Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.

3. Fractionation by Silica Gel Column Chromatography

-

Prepare a silica gel column (e.g., 750 × 45 mm, particle size 0.063-0.200 mm).[5][6]

-

Adsorb the crude extract (e.g., 76 g) onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system of methylene chloride and methanol, gradually increasing the polarity by increasing the methanol content.[5][6]

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles corresponding to this compound. This compound-rich fractions are typically eluted with methylene chloride/methanol ratios of approximately 90:10 to 80:20.[5][6]

4. Purification by Semi-Preparative HPLC

-

Concentrate the combined this compound-rich fractions.

-

Perform purification using a semi-preparative HPLC system equipped with a C18 column (e.g., Zorbax Eclipse XDB C18, 150 × 9.4 mm, 5 µm).[5]

-

Use a mobile phase consisting of Solvent A (water) and Solvent B (acetonitrile).

-

Elute the sample using a gradient program such as: 0-20 min, 20-37% B; 20-21 min, 37-50% B; 21-27 min, 50% B; 27-30 min, 50-100% B.[5]

-

Monitor the elution at a wavelength of 254 nm.

-

Collect the peak corresponding to this compound (retention time is method-dependent, e.g., ~5.1 min under specific conditions).[5][9]

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

5. Purity Confirmation and Structural Elucidation

-

Confirm the purity of the isolated this compound (target ≥98%) using analytical HPLC.

-

Elucidate and confirm the chemical structure using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Cotinus coggygria.

Caption: Workflow for this compound Isolation.

Signaling Pathway

This diagram outlines a putative signaling pathway for the anticancer action of this compound in triple-negative breast cancer cells, based on current research.[4]

Caption: Putative Anticancer Signaling Pathway of this compound.

References

- 1. Frontiers | Integrating Ethnobotany, Phytochemistry, and Pharmacology of Cotinus coggygria and Toxicodendron vernicifluum: What Predictions can be Made for the European Smoketree? [frontiersin.org]

- 2. Antiproliferative Activity of Natural Flavonoid this compound Isolated from the Heartwood of Cotinus Coggygria Scop. Against Breast and Colon Cancer Cell Lines | Acta Medica Bulgarica [journals.mu-sofia.bg]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of the anticancer action of this compound isolated from Cotinus coggygria Scop. in MDA-MB-231 triple-negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]